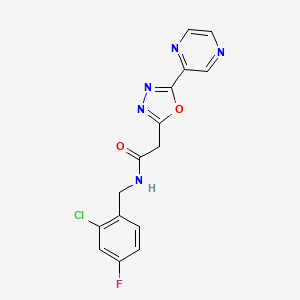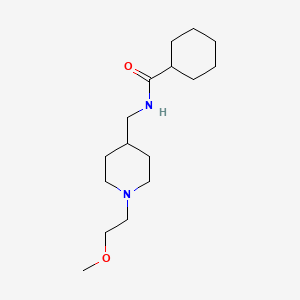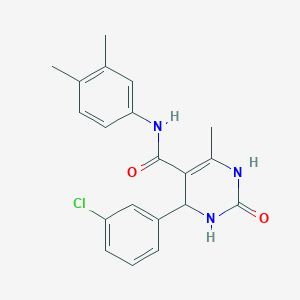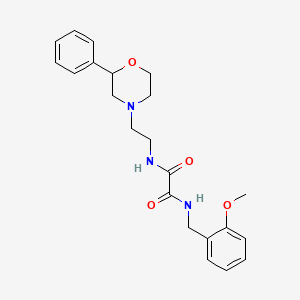
N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide” appears to be a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The benzyl and 3,5-dimethylphenyl groups are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the reaction of a piperidine derivative with the appropriate carboxylic acid or acid chloride derivative, followed by further functionalization.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring (a six-membered ring with one nitrogen atom), benzyl and 3,5-dimethylphenyl substituents, and amide functional groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, amides can typically participate in a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide groups could result in the formation of hydrogen bonds, influencing its solubility and reactivity.科学的研究の応用
Herbicide Development
The research into benzamides, such as N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide, has led to the development of new groups of herbicides. These compounds have shown herbicidal activity against annual and perennial grasses, with potential utility in forage legumes, certain turf grasses, and cultivated crops, highlighting their significance in agricultural sciences (Viste, Cirovetti, & Horrom, 1970).
Material Science Applications
In the realm of material science, studies have focused on the synthesis and characterization of highly soluble polyamides derived from compounds including 3,5-dimethylphenyl derivatives. These polyamides exhibit amorphous characteristics and improved solubility in various solvents, which could be beneficial for creating advanced materials with specific properties, such as high thermal stability and potential applications in electronics and coatings (Liaw, Huang, Hsu, & Chen, 2002).
Fluorescence Sensing
Research into dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks has unveiled their potential as fluorescence sensors for detecting benzaldehyde-based derivatives. These findings open avenues for developing sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Shi, Zhong, Guo, & Li, 2015).
Pharmaceutical Research
Although specifics on the direct applications of N3-benzyl-N1-(3,5-dimethylphenyl)-3-methylpiperidine-1,3-dicarboxamide in pharmaceutical research are not provided, related structures and functionalities are explored for their pharmaceutical properties. For example, ameltolide analogues, which share similar structural motifs with benzamides, have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the ongoing search for new therapeutic agents, particularly in the treatment of seizure disorders (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
将来の方向性
The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail.
特性
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c16-11-5-10(17)2-1-9(11)7-20-13(23)6-14-21-22-15(24-14)12-8-18-3-4-19-12/h1-5,8H,6-7H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCGRCGIBIEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429581.png)

![(E)-N'-methoxy-N-[7-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2429588.png)
![8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2429589.png)
![5-[3-(Trifluoromethyl)phenoxy]-1,2,3-thiadiazole](/img/structure/B2429590.png)
![1-(4-Chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfonyl]-2-propen-1-one](/img/structure/B2429593.png)
![N-(3-fluoro-4-methylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2429594.png)
![1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2429595.png)
![2-Cyclopropyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2429597.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2429598.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2429599.png)
